molecular formula C20H18FN3O3 B2844774 N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)tetrahydrofuran-2-carboxamide CAS No. 1105207-24-6

N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)tetrahydrofuran-2-carboxamide

Cat. No. B2844774
M. Wt: 367.38
InChI Key: PTXCYRSSNHTNGU-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, other names or identifiers, and its role or use in industry or research.



Synthesis Analysis

This involves detailing the methods used to synthesize the compound, including the starting materials, reagents, and conditions. The yield and purity of the product are also usually discussed.



Molecular Structure Analysis

This involves determining the molecular structure of the compound using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and stability under various conditions.



Physical And Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, and spectral data (IR, UV-Vis, NMR, MS).


Scientific Research Applications

Antimicrobial and Antifungal Studies

Research has synthesized and studied compounds with structural similarities to N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)tetrahydrofuran-2-carboxamide for antimicrobial and antifungal activities. For instance, Patel and Patel (2010) explored the synthesis and antimicrobial study of fluoroquinolone-based 4-thiazolidinones, showing potential in antibacterial and antifungal activities (Patel & Patel, 2010). Similarly, Desai, Dodiya, and Shihora (2011) reported on a clubbed quinazolinone and 4-thiazolidinone as potential antimicrobial agents, indicating the structural versatility and potential of such compounds in combating microbial infections (Desai, Dodiya, & Shihora, 2011).

Antitumor Activity

In the realm of cancer research, Hao et al. (2017) synthesized and analyzed the crystal structure and antitumor activity of a compound closely related to N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)tetrahydrofuran-2-carboxamide. This study emphasizes the compound's potential in inhibiting the proliferation of cancer cell lines, highlighting its relevance in the development of new anticancer therapies (Hao et al., 2017).

Antimicrobial Agent Development

Further extending the utility of such compounds, Desai, Vaghani, and Shihora (2013) synthesized novel fluorine-containing derivatives with quinazolinone and 4-thiazolidinone motifs, evaluating their in vitro antimicrobial activity. Their work underscores the compound's potential as a basis for developing new antimicrobial agents (Desai, Vaghani, & Shihora, 2013).

Safety And Hazards

This involves studying the toxicity, flammability, and environmental impact of the compound. Material Safety Data Sheets (MSDS) are usually referenced for this information.


Future Directions

This involves discussing potential future research directions, such as new synthetic methods, applications, or derivatives of the compound.


I hope this helps! If you have more specific questions about any of these topics, feel free to ask!


properties

IUPAC Name

N-[3-(4-fluorophenyl)-2-methyl-4-oxoquinazolin-6-yl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O3/c1-12-22-17-9-6-14(23-19(25)18-3-2-10-27-18)11-16(17)20(26)24(12)15-7-4-13(21)5-8-15/h4-9,11,18H,2-3,10H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTXCYRSSNHTNGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)NC(=O)C3CCCO3)C(=O)N1C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)tetrahydrofuran-2-carboxamide

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